2-Aminopropan-1-ol;2-methoxyethanol;propane-1,3-diol

Descripción general

Descripción

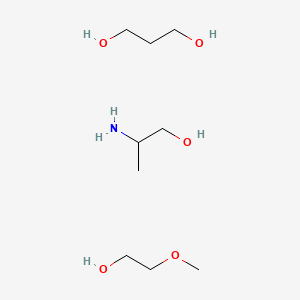

The compound “2-Aminopropan-1-ol; 2-methoxyethanol; propane-1,3-diol” is a combination of three distinct chemical entities: 2-Aminopropan-1-ol, 2-methoxyethanol, and propane-1,3-diol. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Métodos De Preparación

2-Aminopropan-1-ol

2-Aminopropan-1-ol can be synthesized through several methods. One common method involves the reduction of the corresponding esters of the amino acid L-alanine . Another method includes the reduction of amide derivatives of L-alanine . Industrial production often involves the catalytic hydrogenation of an alanine ester .

2-Methoxyethanol

2-Methoxyethanol is typically produced by the nucleophilic attack of methanol on protonated ethylene oxide followed by proton transfer . This method is widely used in industrial settings due to its efficiency and cost-effectiveness.

Propane-1,3-diol

Propane-1,3-diol can be produced through the fermentation of glycerol by certain bacterial strains. Another method involves the hydration of acrolein .

Análisis De Reacciones Químicas

2-Aminopropan-1-ol (L-Alaninol)

Key Reactions:

Acid-Catalyzed Hydrolysis of (S)-1-Methoxy-2-propylamine

2-Aminopropan-1-ol is synthesized via the hydrolysis of (S)-1-methoxy-2-propylamine using hydrochloric acid under controlled conditions . The reaction proceeds in two pathways:

-

High-pressure autoclave method :

-

Reflux method :

Analytical Data :

Distillation and Work-Up

The hydrochloride intermediate is purified via azeotropic distillation with solvents like xylene, yielding >99% enantiomeric excess (ee) of the final product .

2-Methoxyethanol

Key Reactions:

Thermal Decomposition Pathways

2-Methoxyethanol undergoes unimolecular decomposition at high temperatures, dominated by bond fission and H-atom migrations :

-

Primary Pathways :

Kinetic Parameters :

| Reaction Pathway | Activation Energy (kcal/mol) | Rate Constant (298–2000 K) |

|---|---|---|

| C–C bond fission | 86.7 | |

| C–O bond fission | 86.2 |

Mechanism :

Combustion Chemistry

In high-temperature combustion, 2-methoxyethanol forms intermediates like methoxymethanol and formaldehyde, with bond fission dominating due to geometric constraints .

Propane-1,3-diol

Key Reactions:

Oxidation with Potassium Permanganate

Propane-1,3-diol undergoes oxidation in acidic aqueous solutions :

-

Conditions : 298–318 K, pseudo-first-order kinetics.

-

Mechanism : Radical chain propagation via α-C–H bond cleavage.

Kinetic Data :

| Parameter | Value |

|---|---|

| Activation Energy () | 24.98 kJ/mol |

| Entropy () | -0.22 kJ/K·mol |

Homogeneous Oxidation with O₂

At 400–500 K, propane-1,3-diol reacts with O₂ via radical pathways :

Mechanism :

Aplicaciones Científicas De Investigación

2-Aminopropan-1-ol

2-Aminopropan-1-ol is used in the synthesis of various pharmaceuticals and as a chiral auxiliary in asymmetric synthesis . It is also used in the preparation of unsymmetrical tridentate Schiff base ligands .

2-Methoxyethanol

2-Methoxyethanol is widely used as a solvent in the production of varnishes, dyes, and resins . It is also used in the synthesis of Vaska’s complex and related compounds in organometallic chemistry .

Propane-1,3-diol

Propane-1,3-diol is used in the production of polymers such as polytrimethylene terephthalate. It is also used as a solvent and antifreeze agent .

Mecanismo De Acción

2-Aminopropan-1-ol

2-Aminopropan-1-ol acts as a chiral auxiliary, facilitating the formation of chiral centers in asymmetric synthesis. It is metabolized to aminoacetone by the enzyme ®-aminopropanol dehydrogenase .

2-Methoxyethanol

2-Methoxyethanol is metabolized to methoxyacetic acid by alcohol dehydrogenase. Methoxyacetic acid is the active metabolite responsible for its toxic effects on bone marrow and testicles .

Propane-1,3-diol

Propane-1,3-diol acts as a precursor in the synthesis of various polymers. It is metabolized to malonic acid through oxidation .

Comparación Con Compuestos Similares

2-Aminopropan-1-ol

Similar compounds include 2-amino-1-butanol and 2-amino-3-methyl-1-butanol . 2-Aminopropan-1-ol is unique due to its use as a chiral auxiliary in asymmetric synthesis.

2-Methoxyethanol

Similar compounds include ethylene glycol monomethyl ether and ethylene glycol monoethyl ether . 2-Methoxyethanol is unique due to its ability to dissolve a wide variety of chemical compounds.

Propane-1,3-diol

Similar compounds include ethylene glycol and 1,2-propanediol . Propane-1,3-diol is unique due to its use in the production of polytrimethylene terephthalate.

Actividad Biológica

The compound "2-Aminopropan-1-ol; 2-methoxyethanol; propane-1,3-diol" comprises three distinct components, each contributing to its biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with these compounds.

Overview of Components

-

2-Aminopropan-1-ol (L-Alaninol)

- Molecular Formula: C₃H₉NO

- Characteristics: An amino alcohol that exists in two enantiomeric forms, with the (S)-form being biologically active. It acts as a precursor for various amino acids and neurotransmitters, influencing metabolic pathways and cognitive functions.

-

2-Methoxyethanol

- Molecular Formula: C₃H₈O₂

- Characteristics: A colorless liquid known for its solvent properties, often used in industrial applications. Its biological effects are less pronounced but can influence cellular processes due to its solvent nature.

-

Propane-1,3-diol (Propylene Glycol)

- Molecular Formula: C₃H₈O₂

- Characteristics: Widely used in food and pharmaceuticals for its safety profile and hydrating properties. It has been shown to have low toxicity and is generally recognized as safe (GRAS) by regulatory agencies.

-

Neuroprotective Effects:

2-Aminopropan-1-ol has been shown to enhance cognitive functions through its role in neurotransmitter synthesis, particularly affecting pathways related to serotonin and dopamine. -

Metabolic Pathways:

The compound influences various metabolic processes by acting as a substrate for enzyme-catalyzed reactions essential for cellular function. Its unique structure allows it to participate in significant biochemical interactions. -

Solvent Properties:

The presence of 2-methoxyethanol enhances the solubility of other compounds, potentially improving their bioavailability and efficacy in biological systems.

Case Studies

-

Cognitive Enhancement:

A study demonstrated that supplementation with 2-aminopropan-1-ol improved memory retention in animal models, suggesting potential applications in treating cognitive decline. -

Toxicological Assessment:

Research on the safety profile of propane-1,3-diol indicated minimal adverse effects when administered at therapeutic doses, reinforcing its use in pharmaceuticals and food products.

Comparative Analysis

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| 2-Aminopropan-1-ol | C₃H₉NO | Neuroprotective effects; precursor for neurotransmitters |

| 2-Methoxyethanol | C₃H₈O₂ | Solvent properties; enhances solubility |

| Propane-1,3-diol | C₃H₈O₂ | Hydrating properties; low toxicity |

Propiedades

IUPAC Name |

2-aminopropan-1-ol;2-methoxyethanol;propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.2C3H8O2/c1-3(4)2-5;1-5-3-2-4;4-2-1-3-5/h3,5H,2,4H2,1H3;4H,2-3H2,1H3;4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTJMTQHAYBRLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N.COCCO.C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77110-54-4 | |

| Record name | O-(2-Aminopropyl)-O'-(2-methoxyethyl)polypropylene glycol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.